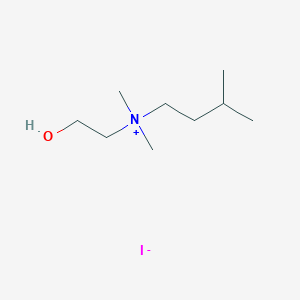
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyethyl group and a trimethylbutan-1-aminium group, making it a versatile molecule with unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N,3-trimethylbutan-1-amine with 2-iodoethanol under reflux conditions. The reaction proceeds as follows:
N,N,3-trimethylbutan-1-amine+2-iodoethanol→N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide
This reaction is typically carried out in an inert solvent such as acetonitrile or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using silver nitrate (AgNO₃) or sodium chloride (NaCl) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of N-(2-oxoethyl)-N,N,3-trimethylbutan-1-aminium iodide.
Reduction: Formation of N-(2-hydroxyethyl)-N,N,3-trimethylbutan-1-amine.
Substitution: Formation of N-(2-hydroxyethyl)-N,N,3-trimethylbutan-1-aminium chloride or bromide.
Scientific Research Applications
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The mechanism of action of N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The molecular targets include the phospholipid components of the cell membrane, and the pathways involved are related to membrane integrity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxyethyl)-N,N-dimethylbutan-1-aminium iodide
- N-(2-Hydroxyethyl)-N,N,3-trimethylpentan-1-aminium iodide
- N-(2-Hydroxyethyl)-N,N,3-trimethylhexan-1-aminium iodide
Uniqueness
N-(2-Hydroxyethyl)-N,N,3-trimethylbutan-1-aminium iodide is unique due to its specific combination of a hydroxyethyl group and a trimethylbutan-1-aminium group. This structure imparts distinct physicochemical properties, such as solubility and reactivity, which are not observed in other similar compounds. Its effectiveness as a phase transfer catalyst and antimicrobial agent highlights its versatility and potential for various applications.
Properties
CAS No. |
112259-15-1 |
|---|---|
Molecular Formula |
C9H22INO |
Molecular Weight |
287.18 g/mol |
IUPAC Name |
2-hydroxyethyl-dimethyl-(3-methylbutyl)azanium;iodide |
InChI |
InChI=1S/C9H22NO.HI/c1-9(2)5-6-10(3,4)7-8-11;/h9,11H,5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
FDKOZFSLSIQWBQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC[N+](C)(C)CCO.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















